2-Methylpentadecane

Descripción

2-Methylpentadecane is a natural product found in Plantago ovata with data available.

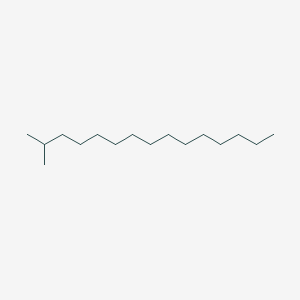

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpentadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h16H,4-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANXPJUEBPWEOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166026 |

Source

|

| Record name | 2-Methylpentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-93-6, 60908-77-2 |

Source

|

| Record name | Pentadecane, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060908772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLPENTADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isohexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04R9AW5KWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylpentadecane: A Technical Overview for Researchers

CAS Number: 1560-93-6 Molecular Weight: 226.44 g/mol [1][2][3][4]

This technical guide provides an in-depth overview of 2-Methylpentadecane, a branched-chain alkane with significant relevance in the field of chemical ecology. This document is intended for researchers, scientists, and drug development professionals interested in the properties, synthesis, and biological applications of this compound, particularly in the context of insect semiochemicals.

Physicochemical and Spectral Data

This compound is a colorless liquid with a characteristic alkane odor.[2] It is a hydrophobic compound, sparingly soluble in water but soluble in organic solvents.[2] A summary of its key physicochemical and spectral properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C16H34 | [1][2][3][4] |

| CAS Number | 1560-93-6 | [1][2][3] |

| Molecular Weight | 226.44 g/mol | [1][2][3][4] |

| Boiling Point | 281.6 °C | [5] |

| Melting Point | -7 °C | |

| Density | 0.7673 g/cm³ | [5] |

| Refractive Index | 1.4312 | [5] |

| LogP (Octanol/Water Partition Coefficient) | 9.070 (estimated) | [5] |

| Water Solubility | 0.106 µg/L at 23 °C | [5] |

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods, including the hydrogenation of unsaturated precursors and rearrangement reactions of longer-chain alkanes.[1] One common industrial method involves the reaction of ethylene with isooctane, followed by hydrogenation and isomerization processes.[2] As a saturated hydrocarbon, this compound undergoes typical alkane reactions such as combustion and free-radical halogenation under UV light.[1]

Biological Significance: A Semiochemical in Insect Communication

A significant body of research points to the role of branched alkanes, including this compound, as semiochemicals in insects.[1] These compounds are crucial for chemical communication, mediating behaviors such as mating, aggregation, and species recognition.[6][7] this compound has been identified as a component of insect pheromone blends, acting as a key signaling molecule.[1] The specificity of these chemical cues is vital for the reproductive success and social organization of many insect species.

The study of such semiochemicals is a promising area for the development of novel and environmentally benign pest management strategies.[8] By understanding and manipulating insect chemical communication, it is possible to devise methods for population monitoring, mass trapping, and mating disruption.[8][9]

Experimental Protocols

The identification and characterization of this compound as a semiochemical involves a combination of analytical chemistry and electrophysiological techniques. Below are detailed methodologies for key experiments in this field.

Pheromone Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general procedure for extracting and analyzing cuticular hydrocarbons, including this compound, from insects.

a) Sample Preparation:

-

Solvent Extraction: Individual insects or specific glands are immersed in a non-polar solvent such as hexane or pentane for a defined period (e.g., 5-10 minutes) to extract the cuticular lipids.

-

Solid-Phase Microextraction (SPME): For volatile or trace amounts of the pheromone, headspace SPME can be employed. An insect is placed in a sealed vial, and a coated fiber is exposed to the headspace to adsorb the volatile compounds.

b) GC-MS Analysis:

-

Injection: An aliquot of the extract (typically 1 µL) is injected into the GC-MS system.

-

Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is used to separate the components of the extract based on their boiling points and polarity. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to elute all compounds of interest.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of this compound by comparing it to a spectral library (e.g., NIST).

Electrophysiological Bioassay: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to a specific chemical stimulus, providing evidence for its role as a semiochemical.

a) Antenna Preparation:

-

An insect is immobilized, and its head is excised.

-

The terminal segment of one antenna is carefully removed to allow for the insertion of a recording electrode.

b) Electrode Placement:

-

A reference electrode is inserted into the back of the head capsule.

-

The recording electrode, filled with a saline solution, is placed over the cut end of the antenna.

c) Stimulus Delivery:

-

A purified air stream is continuously passed over the antenna.

-

A known amount of synthetic this compound, dissolved in a solvent and applied to a filter paper, is introduced into the airstream for a short duration (e.g., 0.5 seconds).

-

The resulting depolarization of the antennal receptor neurons is recorded as a negative voltage deflection (the EAG response). The amplitude of this response is indicative of the antenna's sensitivity to the compound.

Signaling Pathway and Experimental Workflow

The identification and confirmation of an insect pheromone like this compound follows a logical workflow, integrating chemical analysis with behavioral and electrophysiological assays.

Caption: Workflow for the identification of insect sex pheromones.

The proposed biosynthetic pathway for methyl-branched hydrocarbons in some insects suggests that they may be derived from amino acids. For instance, the pathway for a similar compound, 2-methylheptadecane, is thought to begin with the amino acid leucine.

Caption: Proposed biosynthetic pathway of 2-methyl-branched hydrocarbons.

References

- 1. Semiochemical compound: this compound | C16H34 [pherobase.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C16H34 | CID 15267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. biochemjournal.com [biochemjournal.com]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Chemical Communication in Insects: New Advances in Integrated Pest Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agriculture.basf.com [agriculture.basf.com]

Synthesis pathways for 2-Methylpentadecane in a laboratory setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary laboratory synthesis pathways for 2-Methylpentadecane, a branched-chain alkane with applications in various fields of chemical research and development. The document details two robust synthetic routes: the Grignard reaction and the Wittig reaction followed by hydrogenation. Each pathway is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound (C₁₆H₃₄) is a saturated hydrocarbon characterized by a fifteen-carbon chain with a methyl group at the second position.[1][2] Its synthesis in a laboratory setting is crucial for obtaining pure samples for use as analytical standards, in the development of lubricants, and as a building block in more complex organic syntheses.[3] This guide focuses on two well-established and versatile methods for its preparation: the nucleophilic addition of a Grignard reagent to a ketone and the olefination of a ketone via a Wittig reaction, followed by catalytic hydrogenation.

Synthesis Pathways

Two principal pathways for the laboratory synthesis of this compound are outlined below.

Pathway 1: Grignard Reaction

The Grignard reaction provides a direct and efficient method for the formation of carbon-carbon bonds.[4] In this pathway, a Grignard reagent, specifically tridecylmagnesium bromide, is synthesized from 1-bromotridecane and magnesium metal. This organometallic compound then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting magnesium alkoxide is subsequently hydrolyzed in an acidic workup to yield the tertiary alcohol, 2-methyl-2-pentadecanol. Finally, a deoxygenation step, which is not detailed in the search results but is a standard subsequent procedure, would be required to produce this compound. For the scope of this guide, the formation of the immediate precursor alcohol is detailed.

Logical Relationship Diagram: Grignard Reaction Pathway

Caption: Grignard reaction pathway for the synthesis of the precursor to this compound.

Pathway 2: Wittig Reaction and Hydrogenation

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds with high regioselectivity.[5][6][7] For the synthesis of this compound, this pathway involves two main stages. First, a Wittig reagent, methylenetriphenylphosphorane, is prepared by treating methyltriphenylphosphonium bromide with a strong base. This ylide then reacts with 2-tetradecanone to form the alkene, 2-methyl-1-pentadecene. The second stage involves the catalytic hydrogenation of the double bond in 2-methyl-1-pentadecene to yield the desired saturated alkane, this compound.

Experimental Workflow: Wittig Reaction and Hydrogenation

Caption: Workflow for the synthesis of this compound via Wittig reaction and hydrogenation.

Experimental Protocols

The following are detailed experimental protocols for the key reactions in the synthesis of this compound.

Protocol 1: Synthesis of 2-Methyl-2-pentadecanol via Grignard Reaction

Materials:

-

1-Bromotridecane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Tridecylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromotridecane (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

-

Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-2-pentadecanol. Further purification can be achieved by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Methyl-1-pentadecene via Wittig Reaction

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

2-Tetradecanone

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 eq) dropwise. The formation of the orange-red ylide will be observed. Stir the mixture at 0 °C for 30 minutes.

-

Wittig Reaction: Add a solution of 2-tetradecanone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Workup and Purification: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, 2-methyl-1-pentadecene, can be purified by column chromatography on silica gel.

Protocol 3: Hydrogenation of 2-Methyl-1-pentadecene

Materials:

-

2-Methyl-1-pentadecene

-

Ethanol or Ethyl Acetate

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

Reaction Setup: Dissolve 2-methyl-1-pentadecene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask. Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the alkene).

-

Hydrogenation: Connect the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. If necessary, purify the product by column chromatography on silica gel or by distillation.

Data Presentation

The following tables summarize key quantitative data for the synthesized compounds.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄ | [1][2] |

| Molecular Weight | 226.44 g/mol | [2][8] |

| CAS Number | 1560-93-6 | [1][2] |

| Boiling Point | ~282 °C | |

| GC-MS (m/z) | 43, 57, 71, 85 | [2] |

| Kovats Retention Index | 1564 (non-polar column) | [2] |

Table 2: Physicochemical and Spectroscopic Data for 2-Methyl-1-pentadecene

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₂ | [9] |

| Molecular Weight | 224.42 g/mol | [9] |

| CAS Number | 29833-69-0 | [9] |

| GC-MS (m/z) | 56, 57, 41, 70 | [9] |

| Kovats Retention Index | 1587 (semi-standard non-polar) | [9] |

Table 3: Expected Reaction Yields (Illustrative)

| Reaction | Product | Expected Yield Range |

| Grignard Reaction | 2-Methyl-2-pentadecanol | 60-80% |

| Wittig Reaction | 2-Methyl-1-pentadecene | 70-90% |

| Hydrogenation | This compound | >95% |

Note: Expected yields are illustrative and can vary based on specific reaction conditions and purification techniques.

Conclusion

This guide has detailed two effective and reliable laboratory-scale synthesis pathways for this compound. The Grignard reaction offers a direct approach to a hydroxylated precursor, while the Wittig reaction followed by hydrogenation provides a highly selective route to the target alkane. The provided experimental protocols and data tables serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the reproducible synthesis and characterization of this important branched alkane. Careful execution of the described procedures and purification techniques is essential for obtaining high-purity this compound for subsequent applications.

References

- 1. Pentadecane, 2-methyl- [webbook.nist.gov]

- 2. This compound | C16H34 | CID 15267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Buy this compound | 1560-93-6 [smolecule.com]

- 9. 2-Methyl-1-pentadecene | C16H32 | CID 520456 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methylpentadecane in Plants: A Technical Guide to Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 2-methylpentadecane in the plant kingdom. It consolidates available quantitative data, details relevant experimental protocols for its extraction and analysis, and explores its putative biosynthetic pathway.

Natural Occurrence of this compound

This compound (C₁₆H₃₄) is a branched-chain alkane that has been identified as a volatile or semi-volatile component in a limited number of plant species. Its presence is often associated with the plant's essential oil or epicuticular wax. The primary plant species in which this compound has been reported are:

-

Capsicum annuum (Chili Pepper): Various studies on the volatile compounds of chili peppers have identified a wide array of hydrocarbons. While many analyses of Capsicum annuum volatiles do not specifically list this compound, it has been detected in related species. For instance, a study on the volatile compounds of a Brazilian tabasco pepper cultivar (Capsicum frutescens) reported the presence of this compound, constituting 0.60% of the total volatile compounds identified.[1] The presence and concentration of this compound in Capsicum annuum are likely to be dependent on the specific cultivar, ripening stage, and environmental conditions.

-

Plantago ovata (Blond Psyllium): this compound has been reported in Plantago ovata, a plant primarily known for the high mucilage content of its seeds.[2] However, detailed quantitative analyses focusing on the hydrocarbon fraction of Plantago ovata are scarce in the available literature. Most chemical composition studies of this plant concentrate on its polysaccharides, fatty acids, and phenolic compounds.

The low concentrations and sporadic reporting of this compound suggest that it is likely a minor component of the overall chemical profile of these plants.

Quantitative Data Summary

Due to the limited available data, a comprehensive table of quantitative occurrences across a wide range of plants is not feasible. The following table summarizes the available information.

| Plant Species | Plant Part | Compound | Concentration (% of Total Volatiles) | Reference |

| Capsicum frutescens (related to C. annuum) | Fruit | This compound | 0.60 | [1] |

| Capsicum annuum | Fruit/Leaves | This compound | Not consistently reported or quantified | - |

| Plantago ovata | Seeds/Leaves | This compound | Reported, but not quantified in available literature | - |

Putative Biosynthesis of this compound in Plants

The specific biosynthetic pathway for this compound in plants has not been elucidated. However, the biosynthesis of methyl-branched alkanes has been studied in insects, and a similar pathway is hypothesized to occur in plants. This pathway involves the extension of a fatty acid precursor with the incorporation of a methyl group.

The proposed pathway begins with fatty acid synthesis. A methyl branch is introduced through the substitution of a malonyl-CoA with a methylmalonyl-CoA during the elongation of the fatty acid chain. The resulting methyl-branched fatty acid is then converted to an alkane.

Below is a diagram illustrating the putative biosynthetic pathway for methyl-branched alkanes.

References

2-Methylpentadecane: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Volatile Organic Compound 2-Methylpentadecane

This technical guide provides a comprehensive overview of this compound, a branched-chain volatile organic compound (VOC). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, natural occurrence, analytical methods for its detection, synthesis, and biodegradation. The guide also touches upon its toxicological profile and potential applications in drug development, based on available data for related compounds.

Core Properties of this compound

This compound is a saturated hydrocarbon with the chemical formula C₁₆H₃₄. As a branched-chain alkane, its physical and chemical properties are influenced by its molecular structure.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₄ | [1] |

| Molecular Weight | 226.44 g/mol | [1] |

| CAS Number | 1560-93-6 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 282 °C (estimated) | [2] |

| Melting Point | -7 °C | |

| Density | 0.772 g/cm³ | |

| Water Solubility | 0.001062 mg/L @ 25 °C (estimated) | [2] |

| logP (o/w) | 9.070 (estimated) | [2] |

Natural Occurrence and Industrial Applications

This compound has been identified in various natural sources, including as a volatile compound in plants such as Capsicum annuum (bell peppers) and Plantago ovata (blond psyllium).[1] It also functions as a semiochemical, acting as a sex pheromone in certain species of tiger moths, where it plays a crucial role in chemical communication for mating.[3]

Industrially, this compound and similar long-chain alkanes are used as fuel additives, solvents, and lubricants. There is also interest in their potential use as biofuels.[4]

Analytical Methodologies

The primary analytical technique for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of this compound in Plant Volatiles

This protocol outlines a general procedure for the analysis of this compound in plant matrices.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

-

Place a small amount (e.g., 1-5 g) of the plant material into a headspace vial.

-

Heat the vial to a specific temperature (e.g., 60-80 °C) for a set time (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Retract the fiber and introduce it into the GC injector for thermal desorption.

2. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 150 °C at 5 °C/min.

-

Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

3. Data Analysis

-

Identification of this compound is based on comparison of its mass spectrum and retention time with that of a pure standard or by matching with a spectral library (e.g., NIST).

-

Quantification can be performed using an internal standard method.

Synthesis of this compound

While several methods can be employed for the synthesis of branched alkanes, a common approach involves the use of Grignard reagents.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a general two-step synthesis of this compound from 1-bromotridecane and acetone.

Step 1: Grignard Reagent Formation

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1-bromotridecane (1.0 eq) in anhydrous diethyl ether and add it dropwise to the magnesium suspension.

-

The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

Step 2: Reaction with Ketone and Work-up

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-methylpentadecan-2-ol.

Step 3: Reduction of the Tertiary Alcohol

-

The resulting tertiary alcohol can be reduced to this compound using a method such as a Barton-McCombie deoxygenation or by conversion to the corresponding halide followed by reduction with a hydride reagent.

Biodegradation Pathway

The microbial degradation of long-chain alkanes, including branched alkanes like this compound, is an important environmental process. The primary mechanism involves the oxidation of the alkane chain.

The degradation is typically initiated by a monooxygenase enzyme that hydroxylates the alkane. For branched alkanes, this can occur at a terminal methyl group (terminal oxidation) or at a methylene group within the chain (subterminal oxidation). Following hydroxylation, the alcohol is oxidized to an aldehyde and then to a carboxylic acid. The resulting fatty acid then enters the β-oxidation pathway, where it is sequentially shortened by two-carbon units.

Toxicological Profile

Specific toxicological data for this compound is limited. However, based on information for similar long-chain alkanes, it is expected to have low acute toxicity.[3] Due to its low water solubility and high lipophilicity (high logP), it is not readily absorbed through the skin, but prolonged contact may cause irritation. Inhalation of high concentrations of its vapors may cause respiratory tract irritation.

Relevance to Drug Development

Currently, there is no direct application of this compound in drug development. However, long-chain alkanes are components of some pharmaceutical formulations, where they can act as emollients or solvents in topical preparations. Furthermore, the study of how organisms metabolize and respond to such compounds can provide insights into xenobiotic metabolism and cellular transport mechanisms, which are relevant to drug discovery and development. Some semifluorinated alkanes are being investigated as potential drug carriers.[5][6]

Signaling Pathways

As a component of insect sex pheromones, this compound is involved in a well-characterized signaling pathway in male moths.

The process begins with the detection of the pheromone molecule by specialized olfactory receptor neurons housed in the male's antennae. This binding event triggers a signal transduction cascade within the neuron, leading to its depolarization and the generation of an action potential. This nerve impulse is then transmitted to the antennal lobe of the moth's brain, where the information is processed, leading to a behavioral response, such as upwind flight towards the female.[3]

References

- 1. This compound | C16H34 | CID 15267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl pentadecane, 1560-93-6 [thegoodscentscompany.com]

- 3. benchchem.com [benchchem.com]

- 4. Long-chain alkane production by the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of 2-Methylpentadecane in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpentadecane is a methyl-branched hydrocarbon that plays a significant role in the chemical communication of various insect species, often acting as a sex pheromone or a component of cuticular hydrocarbon profiles involved in species and mate recognition. Understanding the biosynthesis of this semiochemical is crucial for developing novel pest management strategies and for broader applications in chemical ecology and drug development. This technical guide provides an in-depth overview of the core principles underlying the biosynthesis of this compound in insects. It details the proposed metabolic pathways, the key enzymes involved, and the precursor molecules. Furthermore, this guide presents available quantitative data and outlines the experimental protocols used to investigate insect hydrocarbon biosynthesis, offering a valuable resource for researchers in the field.

Introduction

Insects utilize a complex language of chemical signals, known as semiochemicals, to mediate a wide range of behaviors essential for their survival and reproduction. Among these, cuticular hydrocarbons (CHCs) are a diverse class of lipids that primarily serve to prevent desiccation.[1] However, they have also evolved to function as critical signaling molecules in chemical communication.[1] Methyl-branched hydrocarbons, a common class of CHCs, are particularly important as contact pheromones in many insect species.[1] this compound, a C16 hydrocarbon with a methyl group at the second carbon position, has been identified as a key pheromone component in various insects, notably in certain species of tiger moths (family Arctiidae).

The biosynthesis of these methyl-branched hydrocarbons is intricately linked to fundamental metabolic processes, primarily fatty acid synthesis. This guide will delve into the biochemical pathways that lead to the production of this compound, drawing on established principles of insect hydrocarbon biosynthesis and specific studies on related compounds.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from primary metabolism. It is a modification of the well-understood fatty acid synthesis pathway. The key distinction in the formation of methyl-branched hydrocarbons is the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during the chain elongation process.

The proposed biosynthetic pathway for 2-methylalkanes in insects, particularly in Arctiinae moths, is believed to start from the catabolism of amino acids. For the closely related compound 2-methylheptadecane, the proposed precursor is the amino acid leucine.[2] Following this model, the biosynthesis of this compound likely initiates from a similar branched-chain amino acid precursor, which is first converted to a branched-chain acyl-CoA. This acyl-CoA then serves as the primer for fatty acid synthase (FAS).

The core steps of the biosynthetic pathway are as follows:

-

Precursor Formation: A branched-chain amino acid is catabolized to form a branched-chain acyl-CoA (e.g., isovaleryl-CoA from leucine).

-

Chain Elongation: The branched-chain acyl-CoA primer is elongated by fatty acid synthase (FAS). The elongation process involves the sequential addition of two-carbon units from malonyl-CoA.

-

Methyl Branch Incorporation: To form a 2-methyl branched fatty acid, the penultimate elongation step involves the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit. Methylmalonyl-CoA is typically derived from the carboxylation of propionyl-CoA.

-

Reduction and Decarbonylation: The resulting very-long-chain fatty acyl-CoA is then reduced to a fatty aldehyde, which is subsequently decarbonylated to yield the final hydrocarbon, this compound. This final conversion is catalyzed by a cytochrome P450 enzyme of the CYP4G family.

Key Enzymes in the Pathway

Several key enzymes are integral to the biosynthesis of this compound:

-

Branched-chain amino acid aminotransferase: Initiates the catabolism of the precursor amino acid.

-

Branched-chain α-keto acid dehydrogenase complex: Catalyzes the conversion of the α-keto acid to the corresponding acyl-CoA.

-

Fatty Acid Synthase (FAS): A multi-enzyme complex that catalyzes the elongation of the fatty acyl chain. The specificity of the FAS for incorporating methylmalonyl-CoA is crucial for the formation of the methyl branch.

-

Acyl-CoA Elongases: May be involved in the further elongation of the fatty acid chain to the required length.

-

Fatty Acyl-CoA Reductase: Reduces the very-long-chain fatty acyl-CoA to a fatty aldehyde.

-

Aldehyde Decarbonylase (Cytochrome P450, CYP4G): Catalyzes the final step of converting the fatty aldehyde to the hydrocarbon by removing the carbonyl carbon.

Quantitative Data on this compound and Related Compounds

Quantitative data on the production of this compound is limited. However, analysis of the pheromone blend of the tiger moth Holomelina lamae provides valuable insight into the relative abundance of a similar compound, 2-methylheptadecane, which is the major component of its sex pheromone.

| Component | Mean Amount (ng/female) ± SE | Percentage of Total Blend |

| 2-Methylhexadecane | 49.6 ± 7.9 | 0.70 |

| n-Heptadecane | 296.9 ± 41.5 | 4.19 |

| 2-Methylheptadecane | 6386.5 ± 631.1 | 90.12 |

| 2-Methyloctadecane | 116.9 ± 18.0 | 1.65 |

| n-Nonadecane | 135.4 ± 19.3 | 1.91 |

| 2-Methylnonadecane | 100.6 ± 14.8 | 1.42 |

| Total | 7085.9 ± 683.0 | 100 |

Table 1: Pheromone blend composition in gland extracts of 2-day-old Holomelina lamae females.

Experimental Protocols

The elucidation of the biosynthetic pathway of insect hydrocarbons relies on a combination of techniques, including radiolabeling studies, enzymatic assays, and molecular biology approaches.

Radiolabeling Studies to Trace Precursors

A common method to investigate the biosynthesis of methyl-branched hydrocarbons is through the use of radiolabeled precursors. This technique allows researchers to trace the incorporation of specific atoms or molecules into the final product.

Protocol: In vivo labeling with [1-¹⁴C]propionate to demonstrate methylmalonyl-CoA incorporation.

-

Preparation of Radiolabeled Precursor: Sodium [1-¹⁴C]propionate is dissolved in an insect-compatible saline solution.

-

Injection: A precise volume of the radiolabeled solution is injected into the insect, typically in the abdomen, using a fine-gauge needle.

-

Incubation: The insect is kept under controlled conditions for a specific period (e.g., 24 hours) to allow for the metabolism and incorporation of the radiolabel.

-

Hydrocarbon Extraction: The cuticular lipids are extracted by immersing the insect in a non-polar solvent like hexane for a short duration. Internal lipids can be extracted after homogenization of the insect tissue.

-

Separation and Analysis: The extracted hydrocarbons are separated using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). The radioactivity of the fractions corresponding to methyl-branched hydrocarbons is measured using a scintillation counter.

-

Confirmation: The identity of the radiolabeled product as a methyl-branched hydrocarbon can be confirmed by comparing its retention time with a synthetic standard and by further analysis using GC-mass spectrometry (GC-MS).

Identification of Biosynthetic Enzymes

Identifying the enzymes involved in the pathway often requires a combination of biochemical and molecular techniques.

-

Enzyme Assays: In vitro assays using cell-free extracts or purified enzymes can be used to measure the activity of specific enzymes, such as fatty acid synthase or acyl-CoA reductases, with different substrates.

-

Transcriptomics and Proteomics: Comparing the gene expression (transcriptomics) or protein abundance (proteomics) in pheromone-producing tissues versus other tissues can help identify candidate genes and proteins involved in the biosynthesis.

-

Gene Knockdown/Knockout: Techniques like RNA interference (RNAi) can be used to silence the expression of a candidate gene. A resulting decrease or absence of the target hydrocarbon would provide strong evidence for the gene's role in the biosynthetic pathway.

Visualizing the Biosynthetic and Experimental Workflows

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway for this compound in insects.

Experimental Workflow for Radiolabeling Studies

Caption: Experimental workflow for tracing precursors using radiolabeling.

Conclusion

The biosynthesis of this compound in insects is a specialized branch of the fatty acid synthesis pathway, highlighting the remarkable ability of insects to generate a vast diversity of chemical signals from common metabolic precursors. While the general principles are understood, further research is needed to elucidate the specific enzymes and regulatory mechanisms involved in the production of this and other methyl-branched hydrocarbons in different insect species. A deeper understanding of these biosynthetic pathways will not only advance our knowledge of chemical ecology but also pave the way for the development of highly specific and environmentally benign pest control strategies. The experimental approaches outlined in this guide provide a framework for future investigations into this fascinating area of insect biochemistry.

References

Physical properties of 2-Methylpentadecane: boiling point, melting point, density

An In-depth Technical Guide on the Physical Properties of 2-Methylpentadecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound, a branched-chain alkane. The data presented herein is crucial for professionals in research, chemical synthesis, and drug development who may utilize this compound as a solvent, a component in formulations, or a reference standard. This document outlines its boiling point, melting point, and density, supported by general experimental methodologies for their determination.

Core Physical Properties

This compound (C₁₆H₃₄) is a colorless liquid under standard conditions.[][2] Its physical characteristics are essential for predicting its behavior in various chemical and physical processes.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. The presented values are a consensus from multiple reliable sources.

| Physical Property | Value | Units |

| Boiling Point | ~281.6 - 282 | °C[][2][3][4] |

| Melting Point | -7 | °C[][2][4] |

| Density | ~0.77 | g/cm³[] |

Note: Slight variations in reported values can be attributed to different experimental conditions and purity levels of the substance.

Experimental Protocols

Boiling Point Determination

A common and effective method for determining the boiling point of a liquid organic compound is the Thiele Tube Method .[5][6] This technique is particularly advantageous as it requires only a small sample size.[6]

Methodology:

-

A small amount of the liquid sample (less than 0.5 mL) is placed in a small test tube or vial.[6]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

-

The entire assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the liquid is heated, a steady stream of bubbles will emerge from the inverted capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Melting Point Determination

For compounds that are solid at or near room temperature, the Capillary Method is a standard technique for determining the melting point.[7] Given that this compound has a melting point of -7°C, this procedure would require a cooling bath.

Methodology:

-

A small, finely powdered sample of the solidified compound is packed into a capillary tube.[8]

-

The capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block or an oil bath.[5]

-

The sample is heated at a controlled rate.

-

The melting point range is observed and recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[5] For substances with a sub-zero melting point, a cryostat or a suitable cooling bath would be employed to control the temperature descent and subsequent slow warming.

Density Determination

The density of liquid compounds can be accurately measured using a vibrating tube densimeter .[9][10] This instrument measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid.

Methodology:

-

The instrument is calibrated using fluids of known density, such as dry air and pure water.

-

The sample of this compound is injected into the clean, dry U-tube.

-

The tube is set into oscillation, and the instrument measures the resonant frequency.

-

The density of the sample is then calculated from the measured frequency and the calibration constants. The temperature of the sample is precisely controlled during the measurement as density is temperature-dependent.

Visualized Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound.

Caption: A generalized workflow for the determination of physical properties.

References

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 1560-93-6 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Methylpentadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylpentadecane, a branched-chain alkane. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside experimentally determined Mass Spectrometry (MS) data. Furthermore, it outlines the standard experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Structure:

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally derived NMR and IR spectra for this compound, the following sections provide predicted data based on the analysis of similar alkanes and established spectroscopic principles. The mass spectrometry data is derived from publicly available databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

The proton NMR spectrum of this compound is expected to show overlapping signals characteristic of a long-chain alkane.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.88 | Triplet | 3H | Terminal methyl group (C15-H₃) |

| ~ 0.85 | Doublet | 6H | Two methyl groups at C2 (C1-H₃ and C2-methyl H₃) |

| ~ 1.26 | Multiplet | ~24H | Methylene groups in the long chain (-CH₂-) |

| ~ 1.55 | Multiplet | 1H | Methine proton at C2 (-CH-) |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

The carbon NMR spectrum will distinguish the unique carbon environments in the molecule. Due to the length of the carbon chain, some of the central methylene carbons may have very similar chemical shifts.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 14.1 | Terminal methyl carbon (C15) |

| ~ 22.7 | Methyl carbons at C2 (C1 and C2-methyl) |

| ~ 22.7 - 31.9 | Methylene carbons in the chain (C4-C14) |

| ~ 27.9 | Methine carbon (C2) |

| ~ 39.9 | Methylene carbon (C3) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, as a saturated hydrocarbon, will be relatively simple and dominated by C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching vibrations of methyl (CH₃) and methylene (CH₂) groups.[3] |

| 1470 - 1450 | Medium | C-H bending (scissoring) vibrations of methylene (CH₂) groups.[3] |

| 1375 - 1365 | Medium | C-H bending (rocking) vibrations of methyl (CH₃) groups.[3] |

| ~ 720 | Weak | C-H rocking vibration of long methylene chains ((CH₂)n, n ≥ 4). |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of C-C bonds.

| m/z | Relative Intensity (%) | Assignment |

| 226 | Low | [M]⁺, Molecular ion |

| 211 | Low | [M - CH₃]⁺ |

| 197 | Low | [M - C₂H₅]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation fragment) |

| 43 | High | [C₃H₇]⁺ (propyl cation fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a neat liquid sample like this compound, place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[5]

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities.

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.[6]

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other suitable detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Pentadecane, 2-methyl- [webbook.nist.gov]

- 2. This compound | C16H34 | CID 15267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Properties of 2-Methylpentadecane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the thermochemical data available for 2-Methylpentadecane. Designed for researchers, scientists, and professionals in drug development, this document consolidates experimental and calculated data into a structured format, outlines common experimental methodologies, and visualizes key processes and concepts.

Thermochemical Data

The thermochemical properties of this compound (C₁₆H₃₄) are crucial for understanding its behavior in various chemical and physical processes. The following tables summarize the available quantitative data from both experimental measurements and computational predictions.

Phase Transition and Critical Properties

This table presents key temperatures and pressures related to the phase behavior of this compound. Experimental data is primarily sourced from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables.[1][2][3]

| Property | Value | Units | Source |

| Triple Point Temperature | 262.4 | K | Experimental[1][3] |

| Normal Boiling Point | 554.79 | K (281.64 °C) | Experimental[1] |

| Critical Temperature | 699.0 | K | Experimental[1] |

| Critical Pressure | 1570.0 | kPa | Experimental[1] |

| Critical Density | 230.0 | kg/m ³ | Experimental[1] |

Enthalpy and Entropy

The enthalpy and entropy values are fundamental for thermodynamic calculations. The data below includes experimental values for phase changes and calculated values for formation properties.

| Property | Value | Units | Source |

| Enthalpy of Vaporization (at 432 K) | 62.0 | kJ/mol | Experimental[2][3] |

| Enthalpy of Fusion (at standard conditions) | 33.67 | kJ/mol | Calculated (Joback Method)[4] |

| Standard Enthalpy of Formation (Ideal Gas) | -378.85 | kJ/mol | Calculated (Joback Method)[4] |

| Standard Gibbs Free Energy of Formation (Ideal Gas) | 81.40 | kJ/mol | Calculated (Joback Method)[4] |

Heat Capacity and Other Properties

Heat capacity data is essential for understanding how the energy of a substance changes with temperature. The NIST database provides temperature-dependent values for the ideal gas and liquid phases.[1] Other physical properties are also included.

| Property | Condition | Value | Units | Source |

| Heat Capacity at Constant Pressure (Ideal Gas) | 200 K - 1000 K | Temperature Dependent | Experimental[1] | |

| Heat Capacity at Saturation Pressure (Liquid) | 263.86 K - 699.328 K | Temperature Dependent | Experimental[1] | |

| Density (Liquid) | 263.86 K - 713.6 K | Temperature Dependent | Experimental[1] | |

| Entropy (Ideal Gas) | 200 K - 1000 K | Temperature & Pressure Dependent | Experimental[1] | |

| Entropy (Liquid) | 263.86 K - 699.328 K | Temperature Dependent | Experimental[1] |

Experimental Protocols

The experimental determination of thermochemical properties for alkanes like this compound relies on well-established techniques. While the specific details for this compound are documented in sources such as Petrov, Sergienko, et al. (1959) and Stephenson and Malanowski (1987), this section outlines the general methodologies.[2][3]

Calorimetry for Heat Capacity and Enthalpy of Fusion

Calorimetry is a primary method for measuring heat changes.

-

Heat Capacity: The heat capacity of liquid this compound can be determined using a calorimeter. A known mass of the substance is heated by a measured amount of energy, and the resulting temperature change is recorded. The heat capacity is then calculated from these values. For accurate measurements, the calorimeter is designed to minimize heat loss to the surroundings.

-

Enthalpy of Fusion: Differential Scanning Calorimetry (DSC) is commonly used to determine the enthalpy of fusion. A sample is heated at a constant rate, and the heat flow required to maintain this rate is measured. A peak in the heat flow versus temperature plot indicates the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Correlation Gas Chromatography for Enthalpy of Vaporization

Correlation gas chromatography is a powerful technique for determining the enthalpy of vaporization of compounds, including long-chain alkanes.[5][6][7][8]

The method involves measuring the retention time of the analyte on a gas chromatography column at different temperatures. The enthalpy of transfer from the stationary phase (solution) to the gas phase is determined from the temperature dependence of the retention time. By correlating this with the known vaporization enthalpies of a series of standard compounds (often other n-alkanes), the enthalpy of vaporization of the target compound can be accurately determined.[6][7][8]

Computational Methods: The Joback Group Contribution Method

In the absence of experimental data, computational methods such as group contribution models are employed to estimate thermochemical properties. The Joback method is a well-known group contribution technique that predicts various properties based on the molecular structure.[9]

The molecule is broken down into its constituent functional groups, and the contribution of each group to a particular property is summed. For this compound, the groups would be one >CH- group, two -CH3 groups, and thirteen -CH2- groups.

Synthesis of this compound

A common method for the synthesis of branched alkanes like this compound involves the alkylation of an olefin followed by hydrogenation. For instance, the reaction of 1-tetradecene with a methylating agent in the presence of a catalyst, followed by hydrogenation, can yield this compound.

References

- 1. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 2. Pentadecane, 2-methyl- [webbook.nist.gov]

- 3. Pentadecane, 2-methyl- [webbook.nist.gov]

- 4. Pentadecane, 2-methyl- (CAS 1560-93-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. umsl.edu [umsl.edu]

- 7. umsl.edu [umsl.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Joback method - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Isomers of Pentadecane and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Pentadecane (C15H32), a saturated hydrocarbon, and its extensive family of isomers present a fascinating area of study with implications ranging from fundamental chemistry to applications in the pharmaceutical sciences. With a staggering 4,347 possible structural isomers, a comprehensive analysis of each is impractical. This guide, therefore, focuses on the linear n-pentadecane and two representative branched-chain isomers, 2-methyltetradecane and 3-methyltetradecane, to provide a foundational understanding of the impact of isomeric structural variations on physicochemical properties.

This document serves as a technical resource, summarizing key quantitative data, detailing experimental protocols for property determination, and illustrating the structural diversity of these compounds. For professionals in drug development, understanding the properties of such alkanes is crucial, as they can serve as excipients, influence the lipophilicity of formulations, and impact the absorption, distribution, metabolism, and excretion (ADME) profile of therapeutic agents.

Physicochemical Properties of Selected Pentadecane Isomers

The arrangement of carbon atoms in an alkane's structure significantly influences its physical properties. Branching generally leads to a decrease in boiling point due to reduced surface area and weaker van der Waals forces. Conversely, the effect on melting point is more complex and depends on the molecule's ability to pack into a crystal lattice. The following table summarizes key physicochemical data for n-pentadecane and two of its isomers.

| Property | n-Pentadecane | 2-Methyltetradecane | 3-Methyltetradecane |

| Molecular Formula | C15H32 | C15H32 | C15H32 |

| Molar Mass ( g/mol ) | 212.42 | 212.42 | 212.42 |

| Boiling Point (°C) | 270.6 | 261.0 - 262.0[1][2] | 264.0 - 265.0[3][4] |

| Melting Point (°C) | 9.9 | -8.3[1][5] | -32[6] |

| Density (g/cm³ at 20°C) | 0.769 | 0.7623[5] | 0.768[7][8] |

| Dynamic Viscosity (mPa·s at 20°C) | 2.863[9] | Not available | Not available |

The Role of Physicochemical Properties in a Pharmaceutical Context

While specific signaling pathways involving pentadecane isomers are not prominently documented, their physicochemical properties are of significant relevance in drug development:

-

Lipophilicity and Drug Delivery: Alkanes are highly lipophilic (fat-loving). The lipophilicity of a drug formulation, often influenced by its excipients, is a critical factor in its ability to cross cell membranes and be absorbed by the body.[][11] The octanol-water partition coefficient (LogP) is a key measure of this property. While not directly therapeutic, alkanes can be used in formulations to modify the overall lipophilicity of a product.[]

-

Solvents and Excipients: Hydrocarbon solvents, including various alkanes, are utilized in the pharmaceutical industry for the synthesis and purification of active pharmaceutical ingredients (APIs).[12][13][14][15] Their inert nature and ability to dissolve non-polar compounds make them suitable for these applications.[12][16]

-

Influence on ADME Properties: The presence of alkane-like moieties in a drug molecule can significantly impact its absorption, distribution, metabolism, and excretion. Increased lipophilicity can enhance absorption but may also lead to greater distribution into fatty tissues and increased metabolism by the liver.[][17]

Experimental Protocols

Accurate determination of the physicochemical properties of pentadecane isomers relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of small quantities of a hydrocarbon is the micro boiling point or Thiele tube method.[18]

Protocol:

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

As the apparatus cools, the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Protocol:

-

A small amount of the solid sample is finely powdered.

-

The powdered sample is packed into a capillary tube, sealed at one end, to a depth of a few millimeters.

-

The capillary tube is placed in a melting point apparatus, which provides controlled heating and a means of observing the sample.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last of the solid melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.5 °C).

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer or a hydrometer.

Protocol (using a Pycnometer):

-

A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. The standard method for determining the kinematic viscosity of petroleum products, including alkanes, is ASTM D445.[1][2][3][4][19]

Protocol (based on ASTM D445):

-

A calibrated glass capillary viscometer is selected based on the expected viscosity of the sample.

-

The liquid sample is drawn into the viscometer up to a specified mark.

-

The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.

-

The time taken for the liquid to flow under gravity between two marked points on the capillary is measured accurately.

-

The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

-

The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Visualization of Isomer Classification

To illustrate the structural diversity of pentadecane isomers, the following diagram provides a simplified classification scheme.

Caption: A diagram illustrating the classification of pentadecane isomers.

References

- 1. ASTM D445 - eralytics [eralytics.com]

- 2. apmtesting.com [apmtesting.com]

- 3. tamson-instruments.com [tamson-instruments.com]

- 4. store.astm.org [store.astm.org]

- 5. tetradecane,2-methyl- [chembk.com]

- 6. PPT - Alkane Viscosity Experiment PowerPoint Presentation, free download - ID:4094952 [slideserve.com]

- 7. Tetradecane, 2-methyl- (CAS 1560-95-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 3-Methyltetradecane|lookchem [lookchem.com]

- 9. Pentadecane | C15H32 | CID 12391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. emerypharma.com [emerypharma.com]

- 12. Hydrocarbon Solvents - Solvent Industry Association [solvents.org.uk]

- 13. datamintelligence.com [datamintelligence.com]

- 14. Solvents: hydrocarbon | Shell Global [shell.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. quora.com [quora.com]

- 17. mdpi.com [mdpi.com]

- 18. Alkane: Significance and symbolism [wisdomlib.org]

- 19. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

Methodological & Application

Application Note: Analysis of 2-Methylpentadecane using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of 2-Methylpentadecane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C16H34) is a branched-chain alkane that can be found in various environmental and biological samples.[1][2] GC-MS provides a robust and sensitive method for the analysis of such volatile organic compounds.[3][4] This document outlines the necessary steps from sample preparation to data analysis, providing a framework for researchers in fields such as environmental monitoring, metabolomics, and quality control.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] This combination allows for the effective separation of volatile and semi-volatile compounds from a mixture, followed by their identification and quantification based on their mass-to-charge ratio (m/z) and fragmentation patterns.[3][5] this compound, a volatile organic compound, is well-suited for GC-MS analysis.[3] This application note serves as a practical guide for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed.[3] For solid samples or to analyze volatile components, headspace sampling is a suitable technique.[3][6]

Liquid-Liquid Extraction (LLE) Protocol:

-

To an appropriate volume of liquid sample, add an equal volume of a volatile organic solvent such as hexane or dichloromethane.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Allow the layers to separate. The organic layer, containing this compound, can be carefully collected.[3]

-

The collected organic extract can be concentrated if necessary by gently blowing a stream of nitrogen gas over the surface.[7]

-

Transfer the final extract into a clean glass autosampler vial for GC-MS analysis.

Headspace Sampling Protocol:

-

Place a known amount of the solid or liquid sample into a sealed headspace vial.[3]

-

Heat the vial to allow the volatile compounds, including this compound, to partition into the headspace.[3]

-

A sample of the headspace gas is then automatically injected into the GC-MS system.[3]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized based on the specific instrument and sample matrix.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| GC Column | DB-1 or HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[8] |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless or Split (e.g., 10:1) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |

| MS Transfer Line Temp | 280 °C[9] |

| Ion Source Temperature | 230 °C[9] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |

| Mass Scan Range | 40-400 amu |

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative analysis of this compound relies on the integration of the peak area corresponding to its retention time in the total ion chromatogram (TIC). Identification is confirmed by comparing the acquired mass spectrum with a reference spectrum, such as that from the NIST library.[1]

Table 1: Quantitative Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C16H34 | [1][2] |

| Molecular Weight | 226.44 g/mol | [1][2] |

| CAS Number | 1560-93-6 | [1][2] |

| Retention Time (RT) | Method-dependent | - |

| Characteristic m/z ions | 43 (Base Peak), 57, 71, 85 | [10] |

| Limit of Detection (LOD) | Method-dependent | - |

| Limit of Quantification (LOQ) | Method-dependent | - |

| Linearity Range | Method-dependent | - |

Note: Retention time, LOD, LOQ, and linearity are dependent on the specific instrument, column, and method parameters used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a detailed protocol for the successful analysis of this compound by GC-MS. The described methods for sample preparation and instrument parameters serve as a robust starting point for researchers. Adherence to these guidelines will enable accurate and reproducible quantification and identification of this compound in various sample matrices, supporting advancements in environmental science, drug development, and other related fields.

References

- 1. Pentadecane, 2-methyl- [webbook.nist.gov]

- 2. Pentadecane, 2-methyl- [webbook.nist.gov]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organomation.com [organomation.com]

- 8. Pentadecane, 2-methyl- [webbook.nist.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. This compound | C16H34 | CID 15267 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantification of 2-Methylpentadecane in Environmental Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentadecane is a branched-chain alkane that can be found in the environment from both natural and anthropogenic sources. As a component of crude oil and refined petroleum products, its presence in environmental samples can be an indicator of contamination. Accurate quantification of this compound is crucial for environmental monitoring, risk assessment, and forensic analysis of pollution events. This document provides detailed application notes and protocols for the quantification of this compound in various environmental matrices, including soil, water, and air. The methodologies described herein are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.